molecular formula C17H15N5O3 B12165883 N-[2-(1H-tetrazol-1-yl)phenyl]-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxamide

N-[2-(1H-tetrazol-1-yl)phenyl]-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxamide

Cat. No.: B12165883
M. Wt: 337.33 g/mol
InChI Key: AEAVOOXUGCHFSC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[2-(1H-tetrazol-1-yl)phenyl]-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structural features and potential applications. This compound is characterized by the presence of a tetrazole ring, a benzodioxepine moiety, and a carboxamide group, which contribute to its diverse chemical reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(1H-tetrazol-1-yl)phenyl]-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Tetrazole Ring: The tetrazole ring can be synthesized via the cycloaddition reaction of an azide with a nitrile.

    Coupling with Phenyl Group: The tetrazole ring is then coupled with a phenyl group through a palladium-catalyzed cross-coupling reaction.

    Formation of Benzodioxepine Moiety: The benzodioxepine ring is formed through an intramolecular cyclization reaction.

    Introduction of Carboxamide Group:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of high-throughput screening for reaction conditions, continuous flow reactors for efficient heat and mass transfer, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[2-(1H-tetrazol-1-yl)phenyl]-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxamide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

N-[2-(1H-tetrazol-1-yl)phenyl]-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific proteins or enzymes.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials with unique properties, such as polymers and nanomaterials.

Mechanism of Action

The mechanism of action of N-[2-(1H-tetrazol-1-yl)phenyl]-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and triggering a cascade of biochemical events. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects.

Comparison with Similar Compounds

Similar Compounds

  • N-[2-(1H-tetrazol-1-yl)phenyl]-2-thiophenesulfonamide
  • 2-methoxy-N-[2-(tetrazol-1-yl)phenyl]benzamide

Uniqueness

N-[2-(1H-tetrazol-1-yl)phenyl]-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxamide is unique due to its combination of a tetrazole ring, benzodioxepine moiety, and carboxamide group. This unique structure imparts distinct chemical reactivity and biological activity, setting it apart from other similar compounds.

Properties

Molecular Formula

C17H15N5O3

Molecular Weight

337.33 g/mol

IUPAC Name

N-[2-(tetrazol-1-yl)phenyl]-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxamide

InChI

InChI=1S/C17H15N5O3/c23-17(12-6-7-15-16(10-12)25-9-3-8-24-15)19-13-4-1-2-5-14(13)22-11-18-20-21-22/h1-2,4-7,10-11H,3,8-9H2,(H,19,23)

InChI Key

AEAVOOXUGCHFSC-UHFFFAOYSA-N

Canonical SMILES

C1COC2=C(C=C(C=C2)C(=O)NC3=CC=CC=C3N4C=NN=N4)OC1

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.